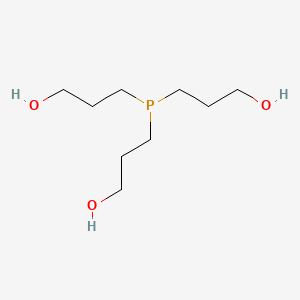
Tris(hydroxypropyl)phosphine
Cat. No. B1588583
Key on ui cas rn:
4706-17-6
M. Wt: 208.23 g/mol
InChI Key: YICAEXQYKBMDNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04346236
Procedure details


The effect of concentrated phosphoric acid in amounts of 1 to 2.5 weight percent was determined by reacting in an autoclave (10.4 g, 0.05 mole) of tris-(3-hydroxypropyl) phosphine, concentrated phosphoric acid (0.15, 0.14 and 0.06 ml of 86% aqueous solution) and 1 ml of water. The yields of tris(3-hydroxypropyl) phosphine oxide after 4.5 to 5 hours at temperatures between 150° C. and 180° C. is summarized in Table III.



Identifiers


|
REACTION_CXSMILES
|
P(=O)(O)(O)[OH:2].[OH:6][CH2:7][CH2:8][CH2:9][P:10]([CH2:15][CH2:16][CH2:17][OH:18])[CH2:11][CH2:12][CH2:13][OH:14]>O>[OH:6][CH2:7][CH2:8][CH2:9][P:10](=[O:2])([CH2:15][CH2:16][CH2:17][OH:18])[CH2:11][CH2:12][CH2:13][OH:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
10.4 g
|
|
Type
|
reactant
|
|
Smiles
|
OCCCP(CCCO)CCCO
|
Step Three
|
Name
|
|
|
Quantity
|
0.06 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCCCP(CCCO)(CCCO)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

